Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 938022-20-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 7-methyl substituent, a 5-oxo group, and an ethyl carboxylate moiety at the C(2) position. Its molecular weight is 221.22 g/mol, and its structure comprises fused pyrazole and pyrimidine rings, as confirmed by crystallographic studies . Pyrazolo[1,5-a]pyrimidines are renowned for their biological relevance, including roles as kinase inhibitors, antitumor agents, and receptor ligands .
Properties
IUPAC Name |
ethyl 7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-8-11-9(14)4-6(2)13(8)12-7/h4-5H,3H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHMKKIUQQZNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=O)NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of aminopyrazole with dicarbonyl compounds. One common method is the Biginelli reaction, which can proceed without the participation of an aldehyde . The reaction conditions often include the use of catalysts or can be catalyst-free, depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions are common strategies in industrial synthesis to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its potential effectiveness against various bacterial and fungal strains. Studies have shown that modifications in the pyrazolo-pyrimidine scaffold can enhance antimicrobial activity, making it a candidate for further development in antibiotic therapies.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is thought to involve interference with DNA synthesis or repair mechanisms, which is a common pathway exploited by many anticancer agents.
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of cyclin-dependent kinases (CDKs) could lead to cell cycle arrest in cancer cells, presenting a therapeutic avenue worth exploring.
Plant Growth Regulators
There is growing interest in utilizing compounds like this compound as plant growth regulators. Studies have indicated that certain pyrazolo derivatives can promote growth and enhance resistance to environmental stressors in plants.
Pesticidal Properties
The compound's structural characteristics may confer pesticidal properties against specific pests and pathogens affecting crops. Research into its efficacy as a biopesticide could lead to sustainable agricultural practices that reduce reliance on synthetic chemicals.
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.
Nanotechnology
The compound's unique structure allows for potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. By modifying its chemical structure, researchers can create nanoparticles that improve the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in substituent positions and functional groups:
- C(2) Modifications : Ethyl carboxylate (target compound) vs. methyl ester (e.g., methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS: 1423742-66-8) .
- C(5) Substituents : 5-Oxo (target) vs. 5-aryl (e.g., ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl] derivatives) .
- C(6/C(7) Groups : Bromo (e.g., ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS: 1005209-42-6) or trifluoromethyl substituents .
Physicochemical Properties
- Crystallography : The target compound’s crystal structure reveals near-planar fused rings and intermolecular hydrogen bonds (C–H···O/N), influencing solubility and packing .
Data Table: Key Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 938022-20-9) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C10H10N4O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 938022-20-9 |
Synthesis
The synthesis of this compound typically involves a Biginelli-type reaction. This method allows for the efficient formation of the compound through the reaction of 5-amino-3-arylpyrazole derivatives with aldehydes and 1,3-dicarbonyl compounds under mild conditions without the need for catalysts .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound has shown promising anticancer activity in several studies. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism involves the inhibition of specific kinases and enzymes related to tumor growth and metastasis .
Enzyme Inhibition
This compound has been reported to inhibit phosphodiesterases (PDEs) and tyrosine kinases. These enzymes play crucial roles in cellular signaling pathways associated with inflammation and cancer progression. The inhibition of these targets suggests potential applications in treating inflammatory diseases and cancers .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound selectively inhibits PDEs and tyrosine kinases.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to reduced proliferation rates in cancer cells.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study published in MDPI reported that Ethyl 7-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine exhibited significant antimicrobial effects against a range of bacterial strains with minimum inhibitory concentrations (MICs) below 50 µg/mL .
- Anticancer Research : In a study focusing on various pyrazolo[1,5-a]pyrimidines, it was found that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Enzyme Activity : Research highlighted its inhibitory effects on PDEs involved in cyclic nucleotide signaling pathways, which are critical for various physiological processes including inflammation and cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
